molecular formula C10H17NO4S B1599949 Phenyltrimethylammonium methosulfate CAS No. 28001-58-3

Phenyltrimethylammonium methosulfate

Cat. No. B1599949
CAS RN: 28001-58-3
M. Wt: 247.31 g/mol
InChI Key: FVPMMSKYNHPFOI-UHFFFAOYSA-M
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Description

Phenyltrimethylammonium methosulfate is a chemical compound with the empirical formula C10H17NO4S . It has a molecular weight of 247.31 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Phenyltrimethylammonium methosulfate is represented by the SMILES string COS([O-])(=O)=O.CN+(C)c1ccccc1 . This notation provides a way to describe the structure of chemical species using short ASCII strings.

Scientific Research Applications

1. Soil Persistence and Degradation of Herbicides

  • Soil Persistence of Triasulfuron Herbicide: This study explored the persistence of triasulfuron, a herbicide, in soil under various conditions. It highlighted how different factors, including soil pH and microbial activity, influence the degradation of such herbicides in the environment (Singh & Kulshrestha, 2006).
  • Degradation and Side Effects of Sulfonylurea Herbicides: This research evaluated the soil degradation and side effects of various sulfonylurea herbicides. It demonstrated the significant role of biological processes in the degradation of these herbicides in soil and their minimal impact on soil microbial activities (Dinelli, Vicari, & Accinelli, 1998).

2. Development and Evaluation of Drug Carriers

  • pH-Responsive Polymeric Network for Oxaliplatin Delivery: This study involved the development of a pH-sensitive hydrogel system for the targeted delivery of oxaliplatin, a drug used in colorectal cancer treatment. It emphasized the non-toxic and biocompatible nature of this carrier system (Barkat, Ahmad, Minhas, & Khalid, 2017).

3. Investigation of Electron Carriers in Cellular Processes

  • Effect of Phenazine Methosulfate on Intracellular Parasites: The study demonstrated how phenazine methosulfate, an electron carrier, can effectively damage and eliminate intracellular parasites within macrophages, offering insights into potential therapeutic applications (Rabinovitch et al., 1982).
  • Scavenger Effect of Cardiovascular Drugs: Investigating the antioxidant capacities of various cardiovascular drugs, this research used phenazine methosulfate to generate free radicals, assessing the drugs' ability to protect red blood cells from damage. It highlighted the potential of certain drugs as effective scavengers of harmful radicals (Marton et al., 2001).

4. Enhancement of Tetrazolium Assays in Cellular Studies

  • Tetrazolium/Formazan Assay for Cell Growth and Drug Sensitivity: This research evaluated a tetrazolium/formazan assay for assessing cell growth and drug sensitivity, highlighting the role of phenazine methosulfate in enhancing cellular reduction of the XTT reagent for more efficient assay results (Scudiero et al., 1988).

Safety And Hazards

While specific safety data for Phenyltrimethylammonium methosulfate is not available, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment, work in a well-ventilated area, and follow standard safety protocols when handling chemicals .

properties

IUPAC Name

methyl sulfate;trimethyl(phenyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.CH4O4S/c1-10(2,3)9-7-5-4-6-8-9;1-5-6(2,3)4/h4-8H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPMMSKYNHPFOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022281
Record name Phenyltrimethylammonium methosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyltrimethylammonium methosulfate

CAS RN

28001-58-3
Record name Phenyltrimethylammonium methosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028001583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyltrimethylammonium methosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLTRIMETHYLAMMONIUM METHOSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ETI313C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SR Waldman, AP Montet, A Bracey, DE Nichols - 1996 - academia.edu
An Improved synthesis of il potent serotonin agonist la and its novel derivattve lb is deacrthed. makmg use of a Clalsen rearrangement whose unstable phenolic product IS methylated …
Number of citations: 0 www.academia.edu
RA Drummond, CL Russom - Environmental Toxicology and …, 1990 - Wiley Online Library
… For example, several chemicals (phenyltrimethylammonium iodide, phenyltrimethylammonium methosulfate, tetramethylammonium chloride, toluene, dibenzofuran and nicotine sulfate) …
Number of citations: 156 setac.onlinelibrary.wiley.com
SR Waldman, AP Monte, A Bracey, DE Nichols - Tetrahedron letters, 1996 - Elsevier
An improved synthesis of a potent serotonin agonist 1a and its novel derivative 1b is described, making use of a Claisen rearrangement whose unstable phenolic product is methylated …
Number of citations: 27 www.sciencedirect.com
STJ Droge, G Hodges, M Bonnell, S Gutsell… - … Science: Processes & …, 2023 - pubs.rsc.org
… Only the quaternary ammonium chemical phenyltrimethylammonium methosulfate (factor 35) and the tertiary amine N,N-dimethylbenzylamine (factor 16) have a more than tenfold lower …
Number of citations: 2 pubs.rsc.org
STJ Droge, JLM Hermens, J Rabone, S Gutsellb… - scholar.archive.org
With increasing regulatory and ethical drive to accelerate and strengthen progress on chemical management and at the same time reduce reliance on in vivo data to ll data gaps, there …
Number of citations: 0 scholar.archive.org
TJ Wilkinson - 1975 - search.proquest.com
… Recrystallization from isopropyl alcohol gave 14.6 g (93%) of white crystalline p-benzoyl-phenyltrimethylammonium methosulfate, mp 113-114 (lit.^ 122-123.5). …
Number of citations: 0 search.proquest.com
M Hassam, A Taher, GE Arnott, IR Green… - Chemical …, 2015 - ACS Publications
… (173) The key step in this sequence involved the use of phenyltrimethylammonium methosulfate with potassium carbonate (DMF, reflux, 36 h) to promote the Claisen, allyl isomerization, …
Number of citations: 248 pubs.acs.org
Y Li, C Chen, Y Zhou - JOURNAL-JINAN UNIVERSITY …, 1997 - JINAN UNIVERSITY
Number of citations: 0

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